molecular formula C10H9NO B3041560 2-Methyl-1H-indole-4-carboxaldehyde CAS No. 321922-05-8

2-Methyl-1H-indole-4-carboxaldehyde

Cat. No. B3041560
CAS RN: 321922-05-8
M. Wt: 159.18 g/mol
InChI Key: YOBJYKJAYMZIJN-UHFFFAOYSA-N
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Description

“2-Methyl-1H-indole-4-carboxaldehyde” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology .


Chemical Reactions Analysis

Indole derivatives, such as “this compound”, are essential and efficient chemical precursors for generating biologically active structures . They are used in inherently sustainable multicomponent reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • A new synthesis method for indole-4-carboxaldehyde, closely related to 2-Methyl-1H-indole-4-carboxaldehyde, has been developed, confirming its structure through 1H NMR (Xue Zhong-jun, 2004).
  • The palladium-catalyzed intramolecular annulation of alkynes has been used to synthesize various gamma-carboline derivatives, starting from N-substituted 2-bromo-1H-indole-3-carboxaldehydes (Haiming Zhang & R. Larock, 2003).
  • A "one-pot" multicomponent approach has been developed for the efficient assembly of indolizines and pyrido[1,2-a]indoles, utilizing 1H-indole-2-carboxaldehyde (Huajian Zhu et al., 2011).

Pharmaceutical and Biological Applications

  • Indole-3-carboxaldehyde and its derivatives, similar to this compound, are key intermediates for preparing biologically active compounds and indole alkaloids. They are also crucial for synthesizing diverse heterocyclic derivatives (E. El-Sawy et al., 2017).
  • A study on 2-Chloro-1-methoxymethylindole-3-carboxaldehyde, a structurally related compound, demonstrates its utility as a substrate for nitrogen nucleophiles, leading to the formation of 2-substituted indoles (M. Comber & C. Moody, 1992).
  • The antimicrobial activity of some new 3-substituted indole derivatives synthesized from indole-3-carboxaldehydes has been investigated, indicating the potential biological applications of similar compounds (A. Salman et al., 2015).

Industrial and Material Science Applications

  • The use of 1H-Indole-3-carboxyaldehyde in corrosion inhibition on mild steel in an acidic medium, studied using weight loss and Density Functional Theory methods, demonstrates the industrial application potential of structurally similar compounds (B. Semire et al., 2017).

Future Directions

Indole derivatives, such as “2-Methyl-1H-indole-4-carboxaldehyde”, are ideal precursors for the synthesis of active molecules . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2-methyl-1H-indole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7-5-9-8(6-12)3-2-4-10(9)11-7/h2-6,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBJYKJAYMZIJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2N1)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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